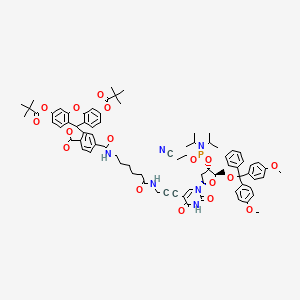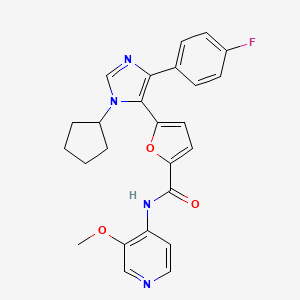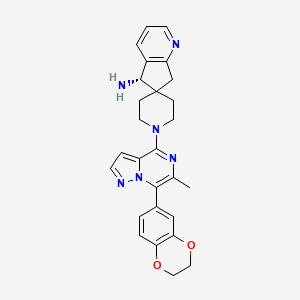
Shp2-IN-19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Shp2-IN-19 is a potent inhibitor of the protein tyrosine phosphatase SHP2, which is encoded by the PTPN11 gene. SHP2 plays a critical role in various cellular processes, including cell growth, differentiation, migration, and survival. It is involved in multiple signaling pathways, such as the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. This compound has shown promise in cancer research due to its ability to inhibit SHP2 activity, making it a potential therapeutic agent for various cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-19 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired purity .
化学反応の分析
Types of Reactions
Shp2-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including ethers, esters, and amides .
科学的研究の応用
Shp2-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of SHP2 inhibition on cell growth, differentiation, and migration.
Medicine: Explored as a potential therapeutic agent for treating cancers that involve aberrant SHP2 activity, such as lung adenocarcinoma and breast cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2.
作用機序
Shp2-IN-19 exerts its effects by binding to the active site of SHP2, thereby inhibiting its phosphatase activity. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. The molecular targets of this compound include receptor tyrosine kinases and other proteins involved in the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. By blocking SHP2 activity, this compound can reduce tumor growth and enhance the efficacy of other anticancer therapies .
類似化合物との比較
Shp2-IN-19 is unique among SHP2 inhibitors due to its high potency and selectivity. Similar compounds include:
RMC-4550: Another SHP2 inhibitor that has shown promise in preclinical studies for its antitumor activity.
SHP099: A well-known SHP2 inhibitor used in various research studies to investigate SHP2’s role in cancer and other diseases.
Compared to these compounds, this compound offers a unique combination of potency, selectivity, and potential for therapeutic application, making it a valuable tool in cancer research and drug development .
特性
分子式 |
C27H28N6O2 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
(5S)-1'-[7-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C27H28N6O2/c1-17-24(18-4-5-22-23(15-18)35-14-13-34-22)33-21(6-10-30-33)26(31-17)32-11-7-27(8-12-32)16-20-19(25(27)28)3-2-9-29-20/h2-6,9-10,15,25H,7-8,11-14,16,28H2,1H3/t25-/m1/s1 |
InChIキー |
XQGWBLQMOKYLFS-RUZDIDTESA-N |
異性体SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=CC7=C(C=C6)OCCO7 |
正規SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=CC7=C(C=C6)OCCO7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


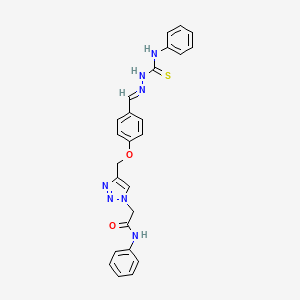







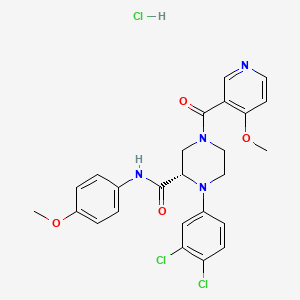


![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
